molecular formula C16H20N4O3S3 B2450311 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1242884-08-7

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2450311
CAS No.: 1242884-08-7
M. Wt: 412.54
InChI Key: QQDXMGCPJATYBB-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a thiophen-2-ylsulfonyl group. This compound also contains a thioether linkage to a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: Starting with a suitable precursor, such as a thiophene derivative, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the sulfonyl group: The thiophen-2-yl group can be sulfonylated using reagents like chlorosulfonic acid.

    Amino group addition: The amino group can be introduced through nucleophilic substitution reactions.

    Thioether linkage formation: The thioether bond can be formed by reacting the pyrimidine derivative with a suitable thiol.

    Piperidine ring attachment: The final step involves the attachment of the piperidine ring through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    2-((4-Amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methylsulfonyl group.

Uniqueness

The presence of the thiophen-2-ylsulfonyl group in 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-11-4-6-20(7-5-11)13(21)10-25-16-18-9-12(15(17)19-16)26(22,23)14-3-2-8-24-14/h2-3,8-9,11H,4-7,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDXMGCPJATYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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